molecular formula C12H13FN4S B6333264 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887625-43-6

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6333264
CAS No.: 887625-43-6
M. Wt: 264.32 g/mol
InChI Key: LXVLSLQAGSMZGT-UHFFFAOYSA-N
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Description

“1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a compound useful in organic synthesis . It is a clear colorless to light yellow liquid .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H13FN4S .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Physical And Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . It has a refractive index of 1.556 (lit.) and a density of 1.141 g/mL at 25 °C (lit.) .

Scientific Research Applications

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. Additionally, this compound has been used as a ligand in the study of enzyme-catalyzed reactions. It has also been used in the study of drug metabolism and in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is still not fully understood. However, it is believed that this compound binds to a variety of receptor sites and functions as an agonist or antagonist to regulate the activity of these receptors. It is also believed that this compound can interact with enzymes to alter their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the inhibition of enzyme activity, the modulation of neurotransmitter release, the inhibition of cell growth, and the inhibition of inflammation. Additionally, this compound has been studied for its potential anti-tumor and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine has a number of advantages and limitations for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of experiments, including chemical synthesis, biochemical studies, and pharmacological studies. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, this compound is not very stable and can decompose over time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine research. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify new potential applications for this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential anti-tumor and anti-cancer effects. Finally, further research could be done to explore the potential toxicity of this compound and to identify potential side effects.

Synthesis Methods

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized in a two-step process. The first step involves the reaction of 2-fluorophenyl isothiocyanate with piperazine to form the desired this compound. This reaction is typically carried out in a polar solvent such as ethanol or methanol at a temperature of 80-100°C. The second step involves the hydrolysis of the this compound to form the desired this compound. The hydrolysis can be done either chemically or enzymatically.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4S/c13-10-4-2-1-3-9(10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLSLQAGSMZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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